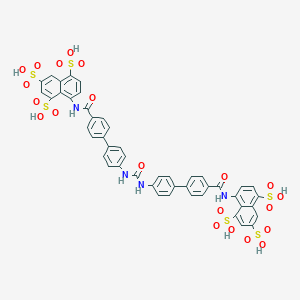
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt, commonly known as NTS, is a water-soluble compound that has been widely used in scientific research as a fluorescent probe and a pH indicator. It has also been used as a catalyst in organic synthesis and as a complexing agent in analytical chemistry. In
作用機序
The mechanism of action of NTS is based on its ability to interact with molecules through electrostatic and hydrophobic interactions. NTS has a high affinity for certain molecules, such as amino acids and peptides, which allows it to bind to them and produce a fluorescent signal. The fluorescence intensity of NTS is dependent on the pH of the environment, which makes it an effective pH indicator.
生化学的および生理学的効果
NTS has been shown to have minimal toxicity in vitro and in vivo. It has been used in various biological systems without causing any adverse effects. However, its long-term effects on human health are still unknown and require further research.
実験室実験の利点と制限
One of the main advantages of NTS is its high sensitivity and selectivity for certain molecules. It can detect and quantify the concentration of molecules at low concentrations, which makes it an effective tool for biological and environmental research. However, NTS has limitations in terms of its stability and solubility. It can degrade over time and has limited solubility in certain solvents, which can limit its use in certain experiments.
将来の方向性
NTS has the potential to be used in a wide range of applications, including medical diagnosis, environmental monitoring, and drug discovery. Future research should focus on improving the stability and solubility of NTS, as well as exploring new applications for this compound. In addition, more research is needed to determine the long-term effects of NTS on human health.
合成法
NTS can be synthesized by the condensation reaction of 1,3,5-naphthalenetrisulfonic acid with 4,4'-diaminobiphenyl-3,3'-dicarboxylic acid. The resulting compound is then treated with sodium hydroxide to form the hexasodium salt of NTS. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
NTS has been widely used as a fluorescent probe in biological and environmental research. It has been used to detect and quantify the concentration of various molecules, such as amino acids, peptides, and proteins. It has also been used to study the behavior of cells and tissues in vivo and in vitro. In addition, NTS has been used as a pH indicator in chemical and biological systems.
特性
CAS番号 |
111129-59-0 |
|---|---|
製品名 |
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt |
分子式 |
C47H34N4O21S6 |
分子量 |
1183.2 g/mol |
IUPAC名 |
8-[[4-[4-[[4-[4-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]phenyl]carbamoylamino]phenyl]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C47H34N4O21S6/c52-45(50-37-17-19-39(75(61,62)63)35-21-33(73(55,56)57)23-41(43(35)37)77(67,68)69)29-5-1-25(2-6-29)27-9-13-31(14-10-27)48-47(54)49-32-15-11-28(12-16-32)26-3-7-30(8-4-26)46(53)51-38-18-20-40(76(64,65)66)36-22-34(74(58,59)60)24-42(44(36)38)78(70,71)72/h1-24H,(H,50,52)(H,51,53)(H2,48,49,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72) |
InChIキー |
IYMXKDIVRHAFTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
その他のCAS番号 |
111129-59-0 |
同義語 |
8,8'-(Carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



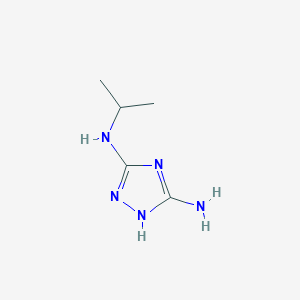

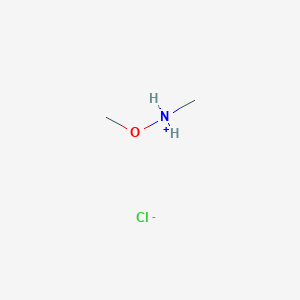
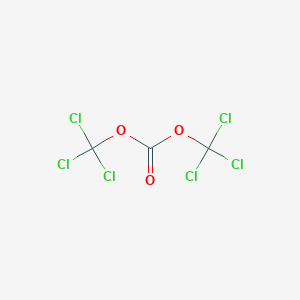
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

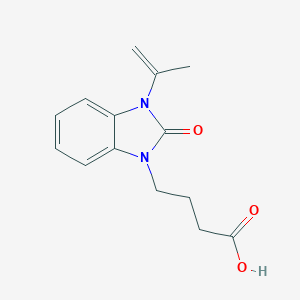
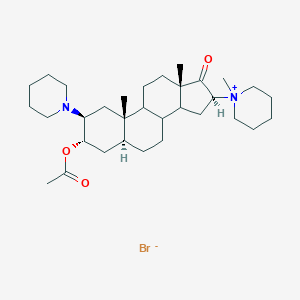
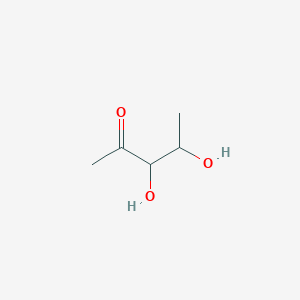
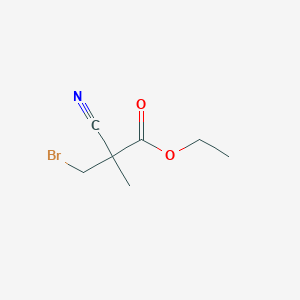
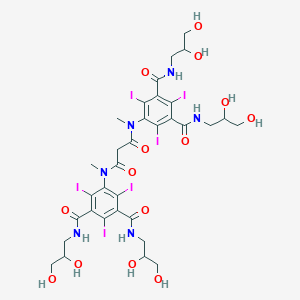
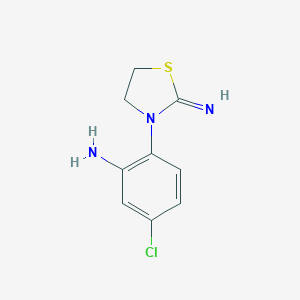
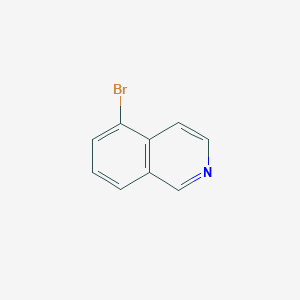
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)